molecular formula C17H15BrN2O B160859 VEGF Receptor 2 Kinase Inhibitor II CAS No. 288144-20-7

VEGF Receptor 2 Kinase Inhibitor II

Cat. No.: B160859
CAS No.: 288144-20-7
M. Wt: 343.2 g/mol
InChI Key: RFHPWPWVGFSLOP-ZROIWOOFSA-N
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Description

VEGFR2 Kinase Inhibitor II is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR). This receptor is a type of tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of forming new blood vessels. By inhibiting VEGFR2, this compound can reduce angiogenesis and lymphangiogenesis, leading to anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR2 Kinase Inhibitor II typically involves the preparation of quinoxaline-based derivatives. The classical method for preparing quinoxaline involves the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Further modifications to the quinoxaline core can be made to enhance the inhibitory activity against VEGFR2.

Industrial Production Methods

Industrial production of VEGFR2 Kinase Inhibitor II involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

VEGFR2 Kinase Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of VEGFR2 Kinase Inhibitor II include phenylenediamine, dicarbonyl compounds, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve high temperatures, strong acids, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modifications that enhance their inhibitory activity against VEGFR2. These derivatives are evaluated for their antiproliferative activities against cancer cell lines .

Scientific Research Applications

VEGFR2 Kinase Inhibitor II has a wide range of scientific research applications, including:

Mechanism of Action

VEGFR2 Kinase Inhibitor II exerts its effects by binding competitively to the ATP-binding site of the tyrosine kinase domain of VEGFR2. This binding inhibits the autophosphorylation and dimerization of the receptor, thereby blocking the downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR2 leads to reduced proliferation and migration of endothelial cells, ultimately suppressing tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VEGFR2 Kinase Inhibitor II is unique in its high specificity for VEGFR2, which allows for more targeted inhibition of angiogenesis with potentially fewer off-target effects compared to multi-kinase inhibitors like sorafenib and sunitinib. This specificity can lead to improved therapeutic outcomes and reduced toxicity in clinical applications .

Properties

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288144-20-7
Record name Vegfr 2 kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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